molecular formula C9H12FN3O B12331962 5-Fluoro-6-(4-morpholinyl)-3-pyridinamine

5-Fluoro-6-(4-morpholinyl)-3-pyridinamine

Cat. No.: B12331962
M. Wt: 197.21 g/mol
InChI Key: QIOREUJKAIVQPG-UHFFFAOYSA-N
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Description

5-Fluoro-6-(4-morpholinyl)-3-pyridinamine: is a chemical compound that features a fluorine atom, a morpholine ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-6-(4-morpholinyl)-3-pyridinamine typically involves the introduction of a fluorine atom and a morpholine ring into a pyridine framework. The specific synthetic routes and reaction conditions can vary, but common methods include:

    Nucleophilic Substitution: This involves the substitution of a leaving group (such as a halide) with a nucleophile (such as morpholine) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Bases like sodium hydroxide, nucleophiles like morpholine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

5-Fluoro-6-(4-morpholinyl)-3-pyridinamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-cancer or anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Fluoro-6-(4-morpholinyl)-3-pyridinamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-6-(4-morpholinyl)-3-pyridinamine is unique due to its specific combination of a fluorine atom, morpholine ring, and pyridine ring. This unique structure imparts distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C9H12FN3O

Molecular Weight

197.21 g/mol

IUPAC Name

5-fluoro-6-morpholin-4-ylpyridin-3-amine

InChI

InChI=1S/C9H12FN3O/c10-8-5-7(11)6-12-9(8)13-1-3-14-4-2-13/h5-6H,1-4,11H2

InChI Key

QIOREUJKAIVQPG-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=C(C=C(C=N2)N)F

Origin of Product

United States

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